4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Description
Properties
IUPAC Name |
4-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c22-19(9-4-8-17-6-2-1-3-7-17)21-12-5-11-20(13-14-21)18-10-15-23-16-18/h1-3,6-7,18H,4-5,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCLTOSNOIFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps, including the formation of the diazepane ring and the introduction of the thiolane ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers may investigate its potential therapeutic effects or its use as a diagnostic tool. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for elucidating its potential therapeutic or diagnostic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one with key analogs, focusing on structural variations, receptor affinities, and pharmacological implications.
Structural Analogues and Their Key Features
Key Findings from Comparative Studies
Impact of Diazepane Substituents :
- Compound 13 (chlorophenyl/fluorophenyl) exhibits broad receptor activity, including dopamine D₂, serotonin 5-HT₂A, and sigma receptors, attributed to its halogenated aromatic groups .
- The thiolan-3-yl group in the target compound introduces a sulfur atom, which may enhance lipophilicity and modulate σ-receptor interactions, though empirical data are lacking.
- SYA 013 analogs with pyridinyl groups demonstrate σ₂ selectivity, suggesting that diazepane substituents critically influence receptor specificity .
Pharmacokinetic and Metabolic Profiles :
- Compound 13 and haloperidol share metabolic pathways involving cytochrome P450 enzymes, but the thiolan-containing compound may exhibit altered clearance due to sulfur’s electron-rich nature .
Therapeutic Potential: Compound 13’s multitarget profile positions it as a candidate for schizophrenia with reduced extrapyramidal side effects compared to haloperidol .
Biological Activity
4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one, also known by its CAS number 2309571-18-2, is a synthetic organic compound that belongs to the diazepane class. This compound has garnered attention due to its complex structure and potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 332.5 g/mol. The compound features:
- A phenyl group at one end.
- A butanone moiety providing a carbon backbone.
- A diazepane ring which is a seven-membered nitrogen-containing ring.
- A thiolan ring , which contributes to the compound's unique properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H28N2OS |
| Molecular Weight | 332.5 g/mol |
| CAS Number | 2309571-18-2 |
Pharmacological Potential
The biological activity of this compound has not been extensively documented in literature; however, related compounds in its class have shown promising pharmacological effects. These include:
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, suggesting potential applications in treating neurodegenerative diseases and diabetes.
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : The diazepane and thiolan rings may enhance binding affinity to various biological targets, including receptors and enzymes.
- Modulation of Biological Pathways : The interactions may modulate neurotransmitter levels or metabolic pathways, leading to therapeutic effects.
Study on Diazepane Derivatives
A study conducted on diazepane derivatives indicated that modifications in the structure significantly influenced their biological activity. The presence of functional groups such as thiolane was found to enhance bioactivity due to improved solubility and receptor interaction .
Enzyme Inhibition Studies
Research on similar compounds revealed that sulfonamide derivatives exhibited significant inhibition of α-glucosidase and acetylcholinesterase. This suggests that this compound may also possess similar enzyme-inhibiting properties.
Future Directions for Research
Given the structural complexity and preliminary findings regarding related compounds, further research is warranted:
Suggested Research Areas
- In Vitro Studies : Conducting enzyme inhibition assays to quantify the biological activity of this compound.
- Molecular Docking Simulations : To predict binding affinities with target enzymes or receptors.
- Toxicology Assessments : Evaluating safety profiles through animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
